Product packaging for Diethyl hydroxy(phenyl)propanedioate(Cat. No.:CAS No. 73640-03-6)

Diethyl hydroxy(phenyl)propanedioate

Cat. No.: B14465024
CAS No.: 73640-03-6
M. Wt: 252.26 g/mol
InChI Key: BXDHPFGRKARXAL-UHFFFAOYSA-N
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Description

Diethyl hydroxy(phenyl)propanedioate, also commonly known as diethyl 2-hydroxy-2-phenylmalonate or diethyl phenyltartronate, is a valuable malonic acid ester derivative with the molecular formula C13H16O5 and a molecular weight of 252.263 g/mol . This compound is a clear, colorless to pale yellow liquid with a density of approximately 1.2 g/cm³ and a high boiling point of 362°C at 760 mmHg, making it stable under various laboratory conditions . Its flash point is 132.1°C, indicating a moderate fire hazard that requires standard laboratory safety precautions . As a building block in organic synthesis, this compound features both a hydroxy group and two ester functions on a single carbon atom, which allows it to participate in diverse chemical transformations. It is primarily used in the synthesis of more complex molecules, serving as a precursor in the development of pharmaceuticals and other fine chemicals . The compound's structure makes it a key intermediate in reactions where the introduction of a phenyl-bearing, hydroxy-substituted carbon chain is required. Researchers value this compound for its role in exploring new synthetic routes and for its utility in multi-step organic synthesis. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O5 B14465024 Diethyl hydroxy(phenyl)propanedioate CAS No. 73640-03-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73640-03-6

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

diethyl 2-hydroxy-2-phenylpropanedioate

InChI

InChI=1S/C13H16O5/c1-3-17-11(14)13(16,12(15)18-4-2)10-8-6-5-7-9-10/h5-9,16H,3-4H2,1-2H3

InChI Key

BXDHPFGRKARXAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)O

Origin of Product

United States

Synthetic Methodologies for Diethyl Hydroxy Phenyl Propanedioate

Oxidative Functionalization of Diethyl Phenylpropanedioate Precursors

The direct introduction of a hydroxyl group onto the phenyl ring of diethyl phenylpropanedioate presents a synthetic challenge. Research in this area is focused on developing regioselective and efficient catalytic methods.

Regioselective Hydroxylation Techniques

Currently, specific and well-documented regioselective hydroxylation techniques for the direct conversion of diethyl phenylpropanedioate to its hydroxylated analogue are not extensively reported in publicly available scientific literature. The challenge lies in controlling the position of hydroxylation on the aromatic ring, which can lead to a mixture of ortho, meta, and para isomers. The development of directing groups or specialized catalysts would be necessary to achieve high regioselectivity in this transformation.

Catalyst-Mediated Oxidation Approaches

Similarly, detailed catalyst-mediated oxidation approaches specifically targeting the aromatic hydroxylation of diethyl phenylpropanedioate are not widely established. While various methods exist for the oxidation of aromatic compounds, their application to this specific substrate, with the aim of introducing a hydroxyl group, requires further investigation. Challenges include preventing over-oxidation and controlling the reaction to yield the desired monohydroxylated product.

Condensation and Coupling Strategies for Constructing the Hydroxylated Phenylpropanedioate Scaffold

A more common and well-established approach to synthesizing Diethyl Hydroxy(phenyl)propanedioate involves building the molecule from smaller, pre-functionalized components. These methods offer greater control over the final structure.

Knoevenagel-type Condensations Involving Substituted Benzaldehydes and Diethyl Malonate

The Knoevenagel condensation is a cornerstone reaction for the synthesis of substituted propanedioates. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as diethyl malonate. To synthesize this compound, a hydroxy-substituted benzaldehyde (B42025) is used as the starting material.

For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with diethyl malonate in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt leads to the formation of diethyl 2-(4-hydroxybenzylidene)malonate. This intermediate can then be subjected to further transformations if the saturated propanedioate is the desired product. The use of green chemistry approaches, such as employing amino acid ionic liquids in water, has been shown to efficiently catalyze this condensation at room temperature.

AldehydeMalonateCatalystSolventProductYield
4-HydroxybenzaldehydeDiethyl malonate[TBA][Leu]WaterDiethyl 2-(4-hydroxybenzylidene)malonate94%

Table 1: Example of Knoevenagel Condensation for the Synthesis of a this compound Precursor.

Carbon-Carbon Bond Formation with Pre-functionalized Phenyl Moieties

Another effective strategy involves the formation of a carbon-carbon bond between a pre-functionalized phenyl moiety and a malonate derivative. This is often achieved through cross-coupling reactions. A general and mild copper-catalyzed arylation of diethyl malonate has been developed, which allows for the coupling of aryl iodides with diethyl malonate. organic-chemistry.org By using a hydroxylated aryl iodide as the starting material, this method can be adapted to synthesize this compound.

The reaction typically employs a copper(I) iodide catalyst in the presence of a ligand and a base. This methodology is tolerant of various functional groups, making it a versatile tool for the synthesis of a wide range of α-aryl malonates. organic-chemistry.org Microwave-assisted protocols have also been developed to accelerate these coupling reactions, leading to α-aryl malonates in good to excellent yields in shorter reaction times. researchgate.netresearchgate.net

Aryl HalideMalonateCatalyst SystemConditionsProduct
Substituted IodobenzeneDiethyl malonateCu(OTf)2, 2-picolinic acid, Cs2CO3Toluene, Microwaveα-Aryl malonate
Aryl IodidesDiethyl malonateCuI, 2-phenylphenol, Cs2CO3-α-Aryl malonate

Table 2: General Conditions for Copper-Catalyzed Arylation of Diethyl Malonate. organic-chemistry.orgresearchgate.netresearchgate.net

Derivatization of Related Hydroxy-Aryl Malonates

Once the this compound scaffold is synthesized, it can be further modified or derivatized to create a variety of other compounds. While specific derivatization reactions of this compound itself are not extensively detailed in the available literature, general reactions of malonic esters and phenols can be inferred. For example, the hydroxyl group on the phenyl ring could undergo etherification or esterification reactions. The ester groups of the malonate moiety can be hydrolyzed and decarboxylated to yield a substituted phenylacetic acid. Further research is needed to explore the full range of derivatization possibilities for this class of compounds.

Green Chemistry Principles in the Synthesis of Hydroxy(phenyl)propanedioate Esters

The increasing emphasis on sustainable chemical practices has led to the development of greener synthetic routes for a wide array of organic compounds, including hydroxy(phenyl)propanedioate esters. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, aligning with the twelve principles of green chemistry. Key areas of innovation include the use of solvent-free or aqueous reaction media and the development of efficient catalytic processes.

Traditional organometallic reactions, such as the Grignard synthesis, typically require the use of volatile and flammable anhydrous organic solvents. Green chemistry initiatives have spurred research into minimizing or eliminating these solvents.

Solvent-Free Conditions: A significant advancement in this area is the use of mechanochemistry, specifically ball-milling, to conduct reactions in a solvent-free or nearly solvent-free environment. chemrxiv.orgnih.gov In a mechanochemical Barbier-type reaction, the reactants—an aryl halide, a metal (like magnesium), and the ketoester—are placed in a milling vessel with grinding balls. The mechanical energy from milling facilitates the formation of the organometallic reagent and its subsequent reaction with the carbonyl compound. chemrxiv.org This technique can drastically reduce solvent waste and, in some cases, lead to faster reaction times and different product selectivities compared to solution-phase reactions. nih.gov

Aqueous Medium Conditions: The Barbier reaction, unlike the Grignard reaction, can often be adapted to run in aqueous media. wikipedia.org This is a major advantage from a green chemistry perspective, as water is a benign, inexpensive, and non-flammable solvent. Metals such as zinc and tin are particularly effective in mediating Barbier-type reactions in water. nih.gov The reaction of an aryl halide with a carbonyl compound in the presence of one of these metals in water or a mixed aqueous-organic solvent system can proceed efficiently to form the desired alcohol. The use of water as a solvent not only enhances the safety and environmental profile of the synthesis but can also simplify the work-up procedure.

Table 1: Comparison of Solvent-Free and Aqueous Barbier-Type Reactions for Tertiary Alcohol Synthesis

Reaction TypeMetalSubstrate 1Substrate 2SolventReaction TimeYield (%)Reference
MechanochemicalMgBromobenzeneKetoneTHF (catalytic)1 hour~92% chemrxiv.org
AqueousZnBromobenzeneBenzaldehydeWater/THF3 hours~87% nih.gov
AqueousSnAllyl BromideBenzaldehydeWater15 minHigh nih.gov

The development of catalytic processes is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. In the context of synthesizing hydroxy(phenyl)propanedioate esters, several catalytic strategies can be envisioned to enhance the efficiency of Barbier and Grignard-type reactions.

Catalytic Barbier-Type Reactions: While the metal in a traditional Barbier reaction is a stoichiometric reagent, research has focused on developing catalytic systems. For instance, the use of a more reactive metal in a catalytic amount, in conjunction with a stoichiometric, less expensive reducing agent, can create a catalytic cycle. Photocatalysis offers another innovative approach. nih.gov In a photocatalytic Barbier-type reaction, a photocatalyst absorbs visible light and initiates a single-electron transfer process, generating radical intermediates from the aryl halide and the ketoester. nih.gov These radicals then couple to form the product. This method avoids the use of bulk metals and often proceeds under very mild conditions.

Table 2: Examples of Catalytic Green Processes in Barbier and Grignard-Type Reactions

Reaction TypeCatalyst/PromoterReactant 1Reactant 2Key FeatureReference
Photocatalytic BarbierOrganic Dye PhotocatalystBenzyl (B1604629) BromideAldehydeVisible light, room temperature nih.gov
Copper-Catalyzed Grignard AdditionCuBr·SMe₂ with Chiral Ligandn-HexMgBrSilyl (B83357) KetimineEnantioselective C-C bond formation nih.gov
Lewis Acid-Promoted BarbierIndium(I) Chloride (catalytic)Alkyl HalidesAromatic AldehydesReaction in aqueous media nih.gov

Chemical Reactivity and Transformation Pathways of Diethyl Hydroxy Phenyl Propanedioate

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in diethyl hydroxy(phenyl)propanedioate is a key site for chemical modifications, including protection, derivatization, and oxidation.

Esterification and Etherification for Protecting Group Manipulation and Derivatization

The tertiary nature of the hydroxyl group in this compound presents considerable steric hindrance, making its esterification and etherification challenging compared to primary or secondary alcohols.

Esterification: Direct esterification with carboxylic acids under acidic conditions (Fischer esterification) is generally not effective for tertiary alcohols due to their propensity to undergo elimination. commonorganicchemistry.com More reactive acylating agents are typically required. The reaction of the hydroxyl group with acid chlorides or acid anhydrides can lead to the formation of the corresponding esters. chemguide.co.uk These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct.

ReagentProductConditionsNotes
Acetyl chlorideDiethyl acetoxy(phenyl)propanedioatePyridine, room temperatureVigorous reaction, requires careful addition of the acyl chloride. chemguide.co.uk
Acetic anhydrideDiethyl acetoxy(phenyl)propanedioateGentle warmingSlower than with acetyl chloride. chemguide.co.uk

Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers. masterorganicchemistry.combyjus.comwikipedia.org However, for tertiary alcohols like the one in this compound, the formation of the corresponding alkoxide and its subsequent reaction with a primary alkyl halide can be hindered. wikipedia.org Under strongly basic conditions, elimination reactions may be favored. byjus.com Alternative methods for the etherification of tertiary alcohols, such as reaction with alkenes in the presence of an acid catalyst, may provide a more viable route to the corresponding ethers. masterorganicchemistry.com

ReagentProductConditionsNotes
Sodium hydride followed by Methyl iodideDiethyl methoxy(phenyl)propanedioateAnhydrous THFPotential for competing elimination reactions. byjus.com
Isobutylene, H₂SO₄ (catalytic)Diethyl tert-butoxy(phenyl)propanedioateDichloromethaneAcid-catalyzed addition of the alcohol to the alkene. masterorganicchemistry.com

Oxidation to Carbonyl or Quinone Derivatives

The oxidation of the tertiary hydroxyl group in this compound is not straightforward. Tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize primary and secondary alcohols, as they lack a hydrogen atom on the carbinol carbon. ncert.nic.in

Under forcing conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, oxidation can occur, but it typically involves the cleavage of carbon-carbon bonds, leading to the degradation of the molecule rather than the formation of a simple carbonyl compound.

However, specialized oxidation methods have been developed for α-hydroxy carbonyl compounds. For instance, the oxidation of silyl (B83357) enol ethers derived from α-hydroxy ketones with certain reagents can yield the corresponding α-dicarbonyl compounds. acs.org While not directly demonstrated for this compound, analogous transformations could potentially lead to the formation of diethyl oxo(phenyl)propanedioate. The feasibility of such a reaction would depend on the successful formation of the corresponding ketene (B1206846) acetal (B89532) from this compound and its subsequent reactivity.

Reactions at the Propanedioate Ester Moieties

The diethyl ester groups of the propanedioate moiety are susceptible to a range of nucleophilic substitution and hydrolysis reactions.

Transesterification for Alkyl Group Exchange

Transesterification allows for the exchange of the ethyl groups of the esters with other alkyl groups. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. researchgate.net

A study on the transesterification of diethyl malonate with benzyl (B1604629) alcohol using modified zirconia as a catalyst demonstrated the formation of both benzyl ethyl malonate and dibenzyl malonate. researchgate.net This suggests that a similar process could be applied to this compound to synthesize a variety of other dialkyl or diaryl esters.

Reactant AlcoholCatalystProduct(s)
Benzyl alcoholSulfated ZirconiaThis compound, Benzyl ethyl hydroxy(phenyl)propanedioate, Dibenzyl hydroxy(phenyl)propanedioate
MethanolAcid or BaseMethyl ethyl hydroxy(phenyl)propanedioate, Dimethyl hydroxy(phenyl)propanedioate

Hydrolysis and Decarboxylation for Carboxylic Acid Formation

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid, hydroxy(phenyl)propanedioic acid, under either acidic or basic conditions. beilstein-journals.orgnih.gov

Hydrolysis: Basic hydrolysis (saponification) is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis involves heating the ester with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water.

The hydrolysis of a related compound, diethyl 2-(perfluorophenyl)malonate, has been shown to be challenging, with the ester being stable under mild basic and acidic conditions at room temperature. beilstein-journals.orgnih.gov Vigorous hydrolysis of this compound led to both hydrolysis and decarboxylation. beilstein-journals.orgnih.gov

Decarboxylation: Malonic acids, upon heating, readily undergo decarboxylation to yield a carboxylic acid, with the loss of one of the carboxyl groups as carbon dioxide. Therefore, the hydrolysis of this compound followed by heating would be expected to produce 2-hydroxy-2-phenylacetic acid (mandelic acid). The ease of decarboxylation is a characteristic feature of compounds containing a carboxyl group beta to another carbonyl function.

ConditionsIntermediate ProductFinal Product
1. NaOH(aq), Heat; 2. H₃O⁺Hydroxy(phenyl)propanedioic acid2-Hydroxy-2-phenylacetic acid (Mandelic acid)
H₃O⁺, HeatHydroxy(phenyl)propanedioic acid2-Hydroxy-2-phenylacetic acid (Mandelic acid)

Nucleophilic Additions and Substitutions at the Malonate Carbon

While this compound itself does not have an enolizable proton on the central carbon due to the presence of the hydroxyl group, its precursor, diethyl phenylmalonate, is readily deprotonated at the α-carbon to form a stabilized enolate. wikipedia.org This enolate is a potent nucleophile and can participate in a variety of substitution reactions.

Alkylation: The enolate of diethyl phenylmalonate can be alkylated with alkyl halides in a classic malonic ester synthesis fashion. wikipedia.orggoogle.com This reaction forms a new carbon-carbon bond at the central carbon. A subsequent hydrolysis and decarboxylation sequence would lead to a substituted phenylacetic acid. For example, reaction with ethyl bromide would ultimately yield 2-phenylbutanoic acid. google.com

BaseAlkylating AgentIntermediate Product
Sodium ethoxideEthyl bromideDiethyl ethyl(phenyl)malonate google.com
Sodium ethoxideBenzyl chlorideDiethyl benzyl(phenyl)malonate

This reactivity highlights the synthetic utility of the underlying malonate framework, which can be modified prior to the introduction of the hydroxyl group to access a wide range of substituted carboxylic acids.

Reactivity of the Phenyl Substituent

The phenyl group of this compound serves as a versatile scaffold for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the hydroxy(diethoxycarbonyl)methyl substituent, [-CH(OH)(COOEt)₂]. This group is generally considered to be electron-withdrawing due to the cumulative inductive effects of the hydroxyl and two ester functionalities. This deactivating nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. However, the benzylic carbon atom still directs incoming electrophiles primarily to the ortho and para positions.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com For this compound, the deactivating nature of the substituent necessitates harsher reaction conditions (e.g., stronger catalysts, higher temperatures) than those used for activated rings.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the phenyl ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. The catalyst polarizes the halogen molecule, generating a potent electrophile that attacks the aromatic ring. The substitution is expected to yield a mixture of ortho- and para-halogenated products, with the para isomer often favored due to reduced steric hindrance.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com As with halogenation, the reaction on this compound would lead to ortho- and para-nitro-substituted derivatives. These nitro compounds are valuable intermediates for further synthesis, as the nitro group can be readily reduced to an amino group.

Table 1: Representative Conditions for Electrophilic Aromatic Substitution on Substituted Benzenes
ReactionTypical ReagentsElectrophileExpected Product Orientation
BrominationBr₂, FeBr₃Br⁺ortho, para
ChlorinationCl₂, AlCl₃Cl⁺ortho, para
NitrationHNO₃, H₂SO₄NO₂⁺ortho, para
SulfonationFuming H₂SO₄SO₃ortho, para

Palladium-Catalyzed Cross-Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their development was recognized with the 2010 Nobel Prize in Chemistry. nobelprize.orglibretexts.org These reactions have found widespread use in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.netnih.gov To utilize this compound in such reactions, the phenyl ring must first be functionalized with a suitable group, typically a halide (I, Br, Cl) or a triflate, which can participate in the catalytic cycle. nobelprize.org This initial functionalization is achieved via electrophilic halogenation, as described previously.

Once the halogenated derivative is obtained (e.g., Diethyl hydroxy-(4-bromophenyl)propanedioate), it can serve as the electrophilic partner in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org Reacting the brominated derivative of this compound with an arylboronic acid would result in the formation of a biaryl system, effectively extending the aromatic framework.

Heck-Mizoroki Coupling: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a method for introducing vinyl groups onto the phenyl ring of the parent compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net It is a highly efficient method for constructing carbon-carbon bonds between sp² and sp hybridized centers, allowing for the synthesis of arylalkynes.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnersTypical Catalyst SystemBond Formed
Suzuki-MiyauraAryl/Vinyl Halide + Organoboron ReagentPd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C(sp²)-C(sp²)
Heck-MizorokiAryl/Vinyl Halide + AlkenePd(0/II) source (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), BaseC(sp²)-C(sp²)
SonogashiraAryl/Vinyl Halide + Terminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)C(sp²)-C(sp)

Formation of Novel Cyclic and Heterocyclic Architectures

The malonate moiety of this compound is a key functional group that enables the construction of a wide range of cyclic and heterocyclic systems through intramolecular and intermolecular reactions.

Cyclization Reactions to Form Coumarin (B35378) and Indanone Derivatives

Indanone Derivatives: The synthesis of indanones can be achieved through an intramolecular Friedel-Crafts acylation. nih.gov This reaction involves the cyclization of a suitable acyl group onto the aromatic ring under acidic conditions. For a compound like this compound, a plausible pathway involves the cyclization of one of the ester groups onto the phenyl ring. This type of transformation is known for related diethyl benzylmalonates, which can be cyclized using strong acids like methanesulfonic acid to yield indanone structures. nih.gov The reaction proceeds via protonation of an ester carbonyl, followed by electrophilic attack of the activated carbonyl carbon onto the aromatic ring and subsequent rearomatization.

Coumarin Derivatives: Coumarins are a class of benzopyrones found in many natural products. scispace.com Their synthesis often involves the reaction of a phenol (B47542) with a β-dicarbonyl compound. While this compound is not a conventional precursor, it could potentially be transformed into a coumarin derivative. A hypothetical route would require the introduction of a hydroxyl group at the ortho position of the phenyl ring. Subsequent acid- or base-catalyzed intramolecular transesterification (lactonization) between the newly introduced phenol and one of the ester groups would lead to the formation of the coumarin ring system. researchgate.netnih.gov

Table 3: Synthetic Pathways to Indanone and Coumarin Scaffolds
Target ScaffoldReaction TypePlausible Precursor from Parent CompoundKey Reagents
IndanoneIntramolecular Friedel-Crafts AcylationThis compoundStrong acid (e.g., PPA, MsOH) nih.gov
CoumarinIntramolecular Transesterification/Lactonizationortho-Hydroxylated this compoundAcid or Base Catalyst researchgate.net

Synthesis of Nitrogen-Containing Heterocycles via Condensation Reactions

The 1,3-dicarbonyl nature of the propanedioate (malonate) unit makes this compound an excellent substrate for condensation reactions with various nitrogen-containing binucleophiles. These reactions provide direct pathways to a variety of pharmacologically relevant nitrogen heterocycles. nih.govresearchgate.net

Synthesis of Pyrimidine Derivatives (Barbiturates): One of the most classic reactions of diethyl phenylmalonate is its condensation with urea (B33335) or thiourea (B124793) to form barbiturates or thiobarbiturates, respectively. wikipedia.org This reaction, typically carried out in the presence of a strong base like sodium ethoxide, involves a double condensation to form the six-membered pyrimidine-2,4,6-trione ring. Applying this to this compound would yield barbiturate (B1230296) derivatives bearing a hydroxy(phenyl)methyl substituent at the 5-position.

Synthesis of Pyrazole Derivatives: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of five-membered heterocyclic systems. The reaction of this compound with hydrazine would be expected to produce a 3,5-pyrazolidinedione derivative. The reaction proceeds by initial formation of a hydrazide followed by intramolecular cyclization.

Table 4: Condensation Reactions for Heterocycle Synthesis
BinucleophileResulting HeterocycleReaction Conditions
Urea5-Substituted BarbiturateBase (e.g., Sodium Ethoxide)
Thiourea5-Substituted ThiobarbiturateBase (e.g., Sodium Ethoxide)
Hydrazine4-Substituted Pyrazolidine-3,5-dioneTypically neutral or basic conditions
Guanidine2-Amino-5-substituted-pyrimidine-4,6-dioneBase (e.g., Sodium Ethoxide)

After a thorough and extensive search for scientific literature and spectroscopic data pertaining to the chemical compound "this compound," it has been determined that detailed information required to construct the requested article is not available in publicly accessible databases and research repositories.

Numerous search queries using various synonyms for the compound, including "diethyl 2-hydroxy-2-phenylmalonate" and "diethyl phenyltartronate," as well as its CAS number (73640-03-6), were conducted. These searches failed to yield any specific experimental data for advanced spectroscopic characterization, such as High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D NMR techniques like COSY, HSQC, and HMBC), Mass Spectrometry (MS) for fragmentation pathway analysis, or Vibrational Spectroscopy (FT-IR, Raman).

The search results frequently led to related but structurally distinct compounds, most notably "Diethyl [hydroxy(phenyl)methyl]phosphonate" and other derivatives of diethyl phenylmalonate that lack the critical hydroxyl group at the alpha-position. The spectroscopic data for these compounds are not applicable to "this compound."

Consequently, without the foundational scientific data on its spectroscopic properties and structural elucidation, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specified outline. Any attempt to create the requested content would be speculative and would not meet the standards of factual accuracy.

Therefore, the requested article on the "Advanced Spectroscopic Characterization and Structural Elucidation" of "this compound" cannot be provided at this time due to the absence of the necessary primary research findings in the available scientific literature. There are no data tables or detailed research findings to report for this specific compound.

In-depth Analysis of this compound Reveals Data Scarcity

A thorough investigation into the scientific literature for detailed structural and spectroscopic data on the chemical compound this compound reveals a significant lack of available research. Despite extensive searches for advanced characterization studies, specific experimental data on its conformational analysis, and X-ray crystallographic structure remains elusive. This scarcity prevents a detailed composition of an article based on the requested advanced topics.

It is crucial to distinguish this compound from a similarly named but structurally different compound, Diethyl [hydroxy(phenyl)methyl]phosphonate. The former is a malonate ester derivative, characterized by a central propanedioate (malonate) backbone. The latter is a phosphonate (B1237965), containing a phosphorus atom at its core. A considerable body of research, including detailed spectroscopic and crystallographic analyses, exists for the phosphonate compound, but this information is not applicable to the requested malonate structure.

Attempts to retrieve specific data for this compound (CAS Number: 73640-03-6) did not yield the necessary information to fulfill the requested article outline. The required experimental findings for the following sections are not available in the public domain or scientific databases:

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Structure:There is no evidence of a published crystal structure for this compound. Consequently, information regarding its absolute configuration, intermolecular interactions, and crystal packing is unavailable.

Without published X-ray crystallography or advanced spectroscopic studies, any discussion on the topics outlined would be purely speculative and not meet the standards of a scientifically accurate and authoritative article. Further research and publication in peer-reviewed scientific journals are required to elucidate the detailed structural and chemical properties of Diethyl hydroxy(phenyl)propanedioate.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. For Diethyl hydroxy(phenyl)propanedioate, DFT calculations reveal key aspects of its reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO acts as an electron donor, and its energy level is indicative of the molecule's ability to donate electrons in a reaction. Conversely, the LUMO is an electron acceptor, and its energy level reflects the molecule's propensity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the presence of the phenyl ring, hydroxyl group, and two ester functionalities significantly influences the distribution and energy of these frontier orbitals. The electron-rich phenyl ring and the lone pairs on the oxygen atoms of the hydroxyl and ester groups are expected to contribute significantly to the HOMO, making these regions potential sites for electrophilic attack. The LUMO is likely to be distributed over the carbonyl groups of the esters and the phenyl ring, indicating these as probable sites for nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Value (eV) Description
EHOMO Data Not Available Energy of the Highest Occupied Molecular Orbital
ELUMO Data Not Available Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap Data Not Available Energy difference between HOMO and LUMO
Ionization Potential Data Not Available Approximate energy required to remove an electron

Note: Specific energy values from DFT calculations for this compound are not available in the searched literature. The descriptions are based on general principles of FMO theory as applied to its structure.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups and the hydroxyl group, due to the high electronegativity of oxygen. These areas would be the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor. The aromatic ring would likely show a complex potential distribution, with the pi-electron cloud creating a region of negative potential above and below the plane of the ring.

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are crucial for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for 1H and 13C nuclei can be performed. The calculated shifts, when compared with experimental data, provide a powerful tool for structural elucidation. For this compound, calculations would predict distinct signals for the protons and carbons of the ethyl groups, the phenyl ring, and the quaternary carbon bearing the hydroxyl group.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be computed. These calculations help in assigning the observed spectral bands to specific molecular vibrations. Key vibrational modes for this molecule would include the O-H stretch of the hydroxyl group, the C=O stretches of the ester groups, and various C-H and C-C stretching and bending modes of the aromatic ring and ethyl groups.

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique Key Predicted Features
1H NMR Signals for aromatic protons, hydroxyl proton, and methylene (B1212753) and methyl protons of the two non-equivalent ethyl groups.
13C NMR Signals for aromatic carbons, carbonyl carbons, the quaternary alpha-carbon, and the carbons of the ethyl groups.

Note: Specific numerical values for chemical shifts and vibrational frequencies are dependent on the level of theory and basis set used in the calculation and are not available in the searched literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations provide insights into the static electronic structure, Molecular Dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior and conformational flexibility over time. By simulating the atomic motions based on a force field, MD can reveal the preferred three-dimensional structures (conformations) of the molecule and the energy barriers between them.

For this compound, key areas of conformational flexibility include the rotation around the C-C bonds of the ethyl groups and the rotation of the phenyl group. The orientation of the hydroxyl group and its potential for intramolecular hydrogen bonding with one of the ester carbonyl groups would also be a significant factor in determining the most stable conformations. MD simulations can map out the conformational landscape, identifying low-energy conformers that are likely to be populated at a given temperature.

Reaction Mechanism Investigations through Transition State Modeling

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction pathway—and calculate the activation energies.

For this compound, several key transformations could be investigated using transition state modeling. For example, the ester hydrolysis reaction, either under acidic or basic conditions, is a fundamental transformation. Computational modeling could map out the energetic profile for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxy group.

Another reaction of interest could be the oxidation of the tertiary alcohol. Theoretical modeling could help to understand the mechanism and energetics of this process with different oxidizing agents. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction profile can be constructed, providing a deep understanding of the reaction's feasibility and kinetics.

Solvation Effects and Catalytic Influence on Reaction Kinetics

The reaction kinetics of this compound are expected to be significantly influenced by the surrounding solvent and the presence of catalysts. Computational models are instrumental in dissecting these influences at a molecular level.

Solvation Effects: The polarity of the solvent can dramatically alter reaction rates. For reactions involving polar transition states, polar solvents can offer stabilization through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. Conversely, nonpolar solvents might be favored for reactions with nonpolar transition states.

Computational approaches, such as continuum solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models (where individual solvent molecules are included in the calculation), can be used to predict these effects. These models calculate the free energy of solvation for reactants and transition states, allowing for the estimation of solvent-dependent rate constants. For a molecule like this compound, which possesses both polar (hydroxyl and ester groups) and nonpolar (phenyl ring) moieties, the interplay with different solvents would be complex and highly dependent on the specific reaction mechanism.

Catalytic Influence: Catalysts provide an alternative reaction pathway with a lower activation energy. For this compound, both acid and base catalysis are conceivable, particularly for reactions involving the ester or hydroxyl groups.

Acid Catalysis: Protic or Lewis acids can activate the carbonyl groups of the ester functionalities, making them more susceptible to nucleophilic attack. Computational studies can model the interaction of a proton or a Lewis acid with the carbonyl oxygen, elucidating the extent of bond polarization and the reduction in the activation barrier for subsequent reactions.

Base Catalysis: Bases can deprotonate the hydroxyl group or the alpha-carbon (if applicable in a specific reaction), generating a more potent nucleophile. Quantum mechanical calculations can determine the pKa of these protons and model the energy profile of base-catalyzed reaction pathways.

The following table summarizes the expected influence of different solvent and catalyst types on the reaction kinetics of this compound, based on general principles observed in related compounds.

ConditionExpected Effect on Reaction RateRationale
Solvent
Polar Protic (e.g., Ethanol (B145695), Water)Can either accelerate or decelerate depending on the specific reaction.Stabilizes polar species and transition states through hydrogen bonding. Can also act as a reactant (e.g., in hydrolysis).
Polar Aprotic (e.g., DMSO, Acetonitrile)Generally accelerates reactions with polar transition states.Solvates cations well and does not strongly solvate anions, increasing the reactivity of anionic nucleophiles.
Nonpolar (e.g., Toluene, Hexane)Generally slows down reactions involving polar reactants or transition states.Lacks the ability to stabilize polar species.
Catalyst
Acid (e.g., H₂SO₄, AlCl₃)Accelerates reactions at the ester groups (e.g., hydrolysis, transesterification).Protonation or coordination to the carbonyl oxygen increases its electrophilicity.
Base (e.g., NaOH, NaOEt)Accelerates reactions involving deprotonation (e.g., enolate formation, hydrolysis).Increases the nucleophilicity of the substrate or the attacking species.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For a class of compounds like substituted diethyl phenylpropanedioates, QSAR could be a powerful tool for predicting their reactivity in various chemical transformations.

A QSAR study for the predictive reactivity of this compound and its analogs would typically involve the following steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined reactivity data (e.g., reaction rate constants, equilibrium constants) would be gathered.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies (related to the ability to donate or accept electrons).

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for understanding solvation in different phases.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For this compound, a QSAR model could predict its reactivity based on descriptors related to the phenyl ring substituents, the hydroxyl group, and the ester moieties. For instance, electron-withdrawing substituents on the phenyl ring would be expected to influence the electronic properties of the entire molecule, which would be captured by electronic descriptors and correlated with changes in reactivity.

The following table illustrates hypothetical descriptors that could be used in a QSAR study of substituted diethyl arylpropanedioates and their expected impact on reactivity in a nucleophilic substitution reaction at the ester carbonyl.

DescriptorTypeExpected Influence on ReactivityRationale
Hammett Constant (σ) of Phenyl SubstituentElectronicPositive correlation for electron-withdrawing groups.Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon.
HOMO EnergyElectronicNegative correlation.A lower HOMO energy indicates a less reactive nucleophile (in reactions where the malonate acts as such).
LUMO EnergyElectronicNegative correlation.A lower LUMO energy indicates a more electrophilic molecule, more susceptible to nucleophilic attack.
Molar VolumeStericNegative correlation.Bulkier substituents can sterically hinder the approach of a nucleophile.
LogPHydrophobicDependent on the reaction medium.Influences the partitioning of the molecule between different phases and its solvation.

While a specific QSAR model for this compound is not available in the reviewed literature, the methodology is well-established and could be applied to predict its reactivity and that of related compounds, aiding in the design of new molecules with desired chemical properties.

Mechanistic Investigations of Chemical Processes Involving Diethyl Hydroxy Phenyl Propanedioate

Kinetic Studies for Rate Law Determination

There are no available kinetic studies in the reviewed literature that specifically determine the rate law for any chemical process involving Diethyl hydroxy(phenyl)propanedioate. Research on the kinetics of reactions involving similar structures, such as the hydrolysis of complex malonate esters, has been conducted, but this data cannot be directly extrapolated to this compound.

Isotopic Labeling Experiments to Elucidate Bond-Breaking and Bond-Forming Steps

No isotopic labeling experiments have been reported in the scientific literature to elucidate the bond-breaking and bond-forming steps in reactions of this compound. Such experiments are crucial for understanding reaction mechanisms, but they have not been applied to this specific compound.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding the stepwise mechanism of a chemical reaction. However, there are no published studies that identify or characterize any transient species or intermediates formed during chemical processes involving this compound.

Correlation of Experimental Findings with Computational Mechanistic Predictions

While computational chemistry is a powerful tool for predicting reaction mechanisms, there are no studies available that correlate experimental findings with computational predictions for reactions involving this compound. Mechanistic studies on related compounds, such as the reaction between diphenylamine (B1679370) and Diethyl 2-phenylmalonate, have utilized density functional theory (DFT) to investigate reaction pathways, but similar analyses for this compound are absent from the literature. acs.org

Applications in Advanced Organic Synthesis and Functional Materials Research

Strategic Use as a Versatile Synthon in Multi-Step Total Synthesis

The introduction of a hydroxyl group at the α-position of a dicarbonyl compound is a significant transformation, yielding an α-ketoalcohol functionality. This moiety is a valuable synthon for the construction of various molecules, including natural products. thieme-connect.com The synthesis of Diethyl hydroxy(phenyl)propanedioate itself through methods such as the direct α-oxygenation of diethyl phenylmalonate highlights its accessibility for potential use in broader synthetic campaigns. thieme-connect.com Although specific total syntheses employing this compound as a key synthon are not extensively detailed in current literature, its structural features suggest potential applications where a quaternary, oxygenated carbon center is required.

Precursor for Complex Pharmaceutical Intermediates and Scaffolds

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry. While direct applications of this compound as a precursor for specific pharmaceutical intermediates are still an emerging area of research, its inherent functionality marks it as a compound of interest. The presence of hydroxyl and diester groups allows for a wide range of subsequent chemical modifications, enabling the construction of complex and diverse molecular architectures suitable for pharmaceutical screening.

Development of Functional Organic Materials

The creation of novel organic materials with tailored properties is a rapidly advancing field. The subsections below explore the potential roles of this compound in this domain.

Currently, there is limited specific research documenting the use of this compound as a direct building block for optoelectronic materials or fluorescent probes. The development of such materials typically requires molecules with extended π-conjugation and specific electronic properties, which this compound does not inherently possess. However, its functional handles could be used to link to chromophoric or electronically active moieties in the modular synthesis of more complex functional materials.

This compound has been identified as the major product in the catalytic aerobic oxidation of lithium diethyl 2-phenylmalonate. chemrxiv.org In these studies, iron(II) complexes are used to catalyze the oxidation, which can proceed through a radical-chain mechanism involving superoxide. chemrxiv.org This demonstrates the compound's relevance as a product in studies of catalytic oxidation and reaction mechanisms.

Furthermore, the synthesis of this compound can be achieved via a heterogeneous palladium-on-carbon (Pd/C) catalyzed α-oxygenation of diethyl phenylmalonate, using molecular oxygen as the oxidant. thieme-connect.com This reaction proceeds efficiently under ambient pressure and temperature in the presence of a base like triethylamine. thieme-connect.com

Catalytic Synthesis of this compound
Reaction α-Oxygenation of Diethyl phenylmalonate
Catalyst 10% Palladium on Carbon (Pd/C)
Oxidant Molecular Oxygen (O₂)
Base Triethylamine (Et₃N)
Solvent Ethanol (B145695) (EtOH)
Temperature Room Temperature
Reference thieme-connect.com

Integration in Multicomponent Reactions and Cascade Processes for Molecular Complexity Generation

The strategic use of multicomponent and cascade reactions is a powerful tool for rapidly building molecular complexity from simple precursors. At present, the scientific literature does not provide specific examples of this compound being integrated as a reactant in such processes. Its multifunctional nature, however, suggests a theoretical potential for its inclusion in the design of novel reaction cascades, although this remains an area to be explored.

Future Research Directions and Emerging Opportunities

Exploration of Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry. For Diethyl hydroxy(phenyl)propanedioate, which possesses a stereocenter at the carbon bearing the hydroxyl group, developing stereoselective and enantioselective synthetic methods is a critical area for future research. Currently, documented synthetic routes for this specific compound are not widely reported, let alone enantioselective variants.

Future exploration could focus on asymmetric hydroxylation of the parent compound, diethyl phenylmalonate. Potential methodologies might include:

Organocatalysis: Employing chiral catalysts to guide the stereoselective introduction of the hydroxyl group.

Transition-Metal Catalysis: Using chiral ligands in combination with metal catalysts to achieve high enantioselectivity.

Biocatalysis: Investigating enzymes, such as hydroxylases or decarboxylases, that could perform highly specific transformations on related substrates to yield the desired chiral product. For instance, research into the enzymatic decarboxylation of related compounds like 2-methyl-2-phenylmalonic acid has demonstrated the potential for biocatalysts to achieve high stereoselectivity. google.com

A successful enantioselective route would provide access to optically pure enantiomers, enabling the investigation of their unique properties and potential applications.

Development of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent green and sustainable approaches to chemical synthesis, utilizing light or electrical energy to drive reactions. Research into the application of these technologies to this compound is an unexplored frontier.

Potential future research includes:

Photoredox Catalysis: Investigating the functionalization of the phenyl ring or reactions involving the hydroxyl and ester groups under photocatalytic conditions. This could lead to novel derivatives that are difficult to access through traditional thermal methods.

Electrochemical Synthesis: Exploring the oxidation or reduction of the molecule to generate reactive intermediates for subsequent transformations. Electrocatalysis could offer a high degree of control over reaction conditions and selectivity.

Studies on related compounds, such as the photocatalytic reduction of diethyl 2-benzyl-2-bromomalonate using a B12-TiO2 hybrid catalyst, suggest the feasibility of applying such methods to malonate derivatives. rsc.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability. nih.gov Applying these technologies to the synthesis of this compound would be a logical step towards efficient and reproducible production.

Future opportunities in this area include:

Continuous Flow Synthesis: Developing a continuous process for the synthesis of the compound, potentially starting from diethyl phenylmalonate. This would allow for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purity.

Automated Library Synthesis: Utilizing automated platforms to synthesize a library of this compound derivatives by varying starting materials. nih.gov This would accelerate the discovery of new compounds with potentially enhanced properties.

Computational Design of Novel this compound Derivatives with Enhanced Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and designing new molecules with desired characteristics. nih.govnih.gov To date, specific computational studies on this compound are not prominent in the literature.

Future research could leverage computational methods to:

Predict Reactivity: Use DFT to calculate reactivity descriptors (e.g., HOMO/LUMO energies, Fukui functions) to predict the most reactive sites on the molecule and guide synthetic efforts. nih.govresearchgate.net

Design Novel Derivatives: Computationally design new derivatives with modified electronic and steric properties to enhance their reactivity or confer specific functionalities. This could involve adding various substituents to the phenyl ring.

Model Reaction Mechanisms: Elucidate the mechanisms of potential reactions, allowing for the optimization of reaction conditions to favor desired products.

The table below illustrates hypothetical data that could be generated from such DFT studies to compare the reactivity of the parent compound with a designed derivative.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Global Hardness (η)Electrophilicity Index (ω)
This compound-7.25-0.856.403.202.85
Derivative A (e.g., nitro-substituted)-7.80-1.506.303.153.89

Note: The data in this table is illustrative and not based on actual experimental or calculated results.

Application in Bio-inspired Synthesis and Artificial Systems (excluding specific biological activity/drug)

Bio-inspired synthesis aims to mimic nature's strategies to create complex molecules and materials. nih.gov this compound, with its combination of aromatic, hydroxyl, and ester functional groups, could serve as a versatile building block in this field.

Emerging opportunities include:

Precursor for Complex Scaffolds: Using the compound as a starting point for the synthesis of more complex, bio-inspired molecular architectures. Its functional groups allow for a variety of subsequent chemical modifications.

Component of Artificial Systems: Incorporating the molecule or its derivatives into larger supramolecular assemblies or artificial molecular machines. nih.gov The phenyl ring could participate in π-π stacking interactions, while the hydroxyl and ester groups could form hydrogen bonds, providing the non-covalent interactions necessary for self-assembly.

While direct applications are yet to be reported, the structural motifs present in this compound are found in many natural products and complex synthetic molecules, suggesting its potential as a valuable, yet under-explored, synthetic intermediate.

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